molecular formula C20H18Cl2N4O3 B11985199 N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11985199
M. Wt: 433.3 g/mol
InChI Key: MLSYKYQFSYVPBU-FOKLQQMPSA-N
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Description

N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C25H20Cl2N4O3. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound also features a dichlorophenyl group and an ethoxy-methoxyphenyl group, contributing to its unique chemical properties.

Preparation Methods

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the aromatic ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction conditions.

Scientific Research Applications

N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

    Medicine: The compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

    N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-phenylpropanohydrazide: This compound has a similar structure but lacks the ethoxy-methoxyphenyl group, which may result in different chemical and biological properties.

    N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-methylbenzyl)oxyphenyl-1H-pyrazole-5-carbohydrazide: This compound features a hydroxy group instead of a methoxy group, potentially affecting its reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H18Cl2N4O3

Molecular Weight

433.3 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H18Cl2N4O3/c1-3-29-18-7-5-12(8-19(18)28-2)16-10-17(25-24-16)20(27)26-23-11-13-4-6-14(21)9-15(13)22/h4-11H,3H2,1-2H3,(H,24,25)(H,26,27)/b23-11+

InChI Key

MLSYKYQFSYVPBU-FOKLQQMPSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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